molecular formula C7H10ClN3O B1417801 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride CAS No. 1171334-07-8

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride

Cat. No. B1417801
CAS RN: 1171334-07-8
M. Wt: 187.63 g/mol
InChI Key: IOZSZWUATWVTNN-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride is a chemical compound with the linear formula C11H17O1N4Cl1 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string N1(C2=NC=NC3=C2CCNC3)CCOCC1.Cl . This indicates that the compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing an oxygen atom and a nitrogen atom .


Physical And Chemical Properties Analysis

This compound is a solid . It has a density of 1.1±0.1 g/cm3, a boiling point of 277.1±30.0 °C at 760 mmHg, and a flash point of 121.4±24.6 °C . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds . Its polar surface area is 38 Å2, and its molar refractivity is 38.0±0.3 cm3 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimycobacterial and Antibacterial Properties : Compounds related to 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one demonstrated potential antibacterial and antimycobacterial activities, particularly against strains like Mycobacterium tuberculosis (Malothu et al., 2018).
  • Antimicrobial Activity Against Bacterial and Fungal Strains : Synthesized derivatives showed significant anti-bacterial and anti-fungal activities, highlighting their potential in treating infectious diseases (Mittal et al., 2011).

Chemical Synthesis and Characterization

  • Domino Cyclization Reaction : A study explored the synthesis of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives using a recoverable carbonaceous material as a catalyst, emphasizing a green and efficient approach (Zhang et al., 2018).
  • Sequential Aza-Wittig Reaction/Base Catalyzed Cyclization : This method was used for synthesizing 7-Benzyl-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating an innovative approach in chemical synthesis (Dai et al., 2011).

Biological and Medicinal Applications

  • Antifolate Activity : The analogues of trimetrexate and piritrexim based on 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine showed promising activity against enzymes from Pneumocystis carinii, Toxoplasma gondii, and rat liver, indicating their potential in treating opportunistic infections (Rosowsky et al., 1995).

Other Applications

  • Synthesis of Tetrahydropteroic Acid Derivatives : This compound and its derivatives have been used as starting materials in the multi-step synthesis of tetrahydropteroic acid derivatives, showcasing its utility in complex chemical syntheses (Elattar & Mert, 2016).

Safety and Hazards

The compound is classified as an eye irritant and a skin sensitizer . It should be stored in a non-combustible solid storage class .

Mechanism of Action

Target of Action

The primary target of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride, also known as MFCD09264090, is the Axl receptor . Axl is a member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases, which play crucial roles in cellular processes such as survival, growth, and proliferation .

Mode of Action

MFCD09264090 acts as a selective Axl inhibitor . It binds to the Axl receptor, inhibiting its activity. This inhibition disrupts the normal signaling pathways of the Axl receptor, leading to changes in cellular processes .

Biochemical Pathways

Given its role as an axl inhibitor, it likely impacts pathways involving axl and its downstream effects . Axl is involved in several signaling pathways related to cell survival, growth, and proliferation .

Pharmacokinetics

These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action .

Result of Action

The inhibition of Axl by MFCD09264090 can lead to various molecular and cellular effects. Given Axl’s role in cellular processes, the compound’s action could potentially influence cell survival, growth, and proliferation . The specific effects would depend on the context, including the type of cells and the presence of other signaling molecules .

Action Environment

The action, efficacy, and stability of MFCD09264090 can be influenced by various environmental factors. These could include the presence of other molecules that interact with Axl, the pH and temperature of the environment, and the presence of metabolic enzymes that could alter the compound

properties

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c11-7-5-1-2-8-3-6(5)9-4-10-7;/h4,8H,1-3H2,(H,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZSZWUATWVTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656809
Record name 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1171334-07-8
Record name 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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